N-but-3-en-2-ylazepan-1-amine

Description

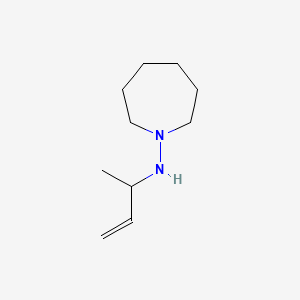

N-but-3-en-2-ylazepan-1-amine is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted at the nitrogen atom with a but-3-en-2-yl group. The structure combines the conformational flexibility of the azepane ring with the unsaturated alkenyl substituent, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No. |

28075-23-2 |

|---|---|

Molecular Formula |

C10H20N2 |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

N-but-3-en-2-ylazepan-1-amine |

InChI |

InChI=1S/C10H20N2/c1-3-10(2)11-12-8-6-4-5-7-9-12/h3,10-11H,1,4-9H2,2H3 |

InChI Key |

PJBKRANWJWBZQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)NN1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-but-3-en-2-ylazepan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of a primary alkyl bromide with a large excess of ammonia yields the corresponding primary amine . This reaction is typically carried out under mild conditions to avoid over-alkylation and formation of secondary or tertiary amines.

Another method involves the reduction of nitro compounds to amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . The choice of reducing agent and reaction conditions depends on the specific substrate and desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-but-3-en-2-ylazepan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace functional groups in the compound with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents such as alkyl halides and amines are used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-but-3-en-2-ylazepan-1-amine has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: In biological research, the compound may be used to study the effects of azepane derivatives on biological systems.

Industry: In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-but-3-en-2-ylazepan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(but-3-yn-2-yl)azepan-1-amine

Structural Difference : Replaces the alkene (C=C) in N-but-3-en-2-ylazepan-1-amine with an alkyne (C≡C).

Key Implications :

- Reactivity : The alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike the alkene, which is more suited for Diels-Alder or epoxidation reactions.

- Electron Effects : The electron-withdrawing nature of the alkyne reduces the basicity of the adjacent amine compared to the alkene-substituted analog.

- Stability : Alkyne-containing compounds may exhibit lower oxidative stability due to propargyl radical formation.

Data Table :

| Property | This compound | N-(but-3-yn-2-yl)azepan-1-amine |

|---|---|---|

| Molecular Weight (g/mol) | ~169.25 | ~167.23 |

| Calculated logP | ~1.8 (estimated) | ~1.5 (estimated) |

| Reactivity | Alkene-specific (e.g., epoxidation) | Alkyne-specific (e.g., click chemistry) |

Source : Computational predictions and analog-based extrapolation .

N-(pent-3-en-2-yl)azepan-1-amine

Structural Difference : Extends the alkenyl chain by one carbon (C₅ vs. C₄).

Key Implications :

- Lipophilicity : The longer chain increases logP (~2.2 estimated), enhancing membrane permeability but reducing aqueous solubility.

- Steric Effects : The extended chain may hinder binding to sterically constrained biological targets.

Data Table :

| Property | This compound | N-(pent-3-en-2-yl)azepan-1-amine |

|---|---|---|

| Molecular Weight (g/mol) | ~169.25 | ~183.28 |

| Calculated logP | ~1.8 | ~2.2 |

N-(cyclohex-2-en-1-yl)azepan-1-amine

Structural Difference : Replaces the linear alkenyl group with a cyclic cyclohexenyl moiety.

Key Implications :

- Bulkiness : Increased steric hindrance may reduce metabolic degradation rates.

Data Table :

| Property | This compound | N-(cyclohex-2-en-1-yl)azepan-1-amine |

|---|---|---|

| Molecular Weight (g/mol) | ~169.25 | ~207.32 |

| Calculated logP | ~1.8 | ~2.6 |

Source : Cyclic amine analogs in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.